molecular formula C10H10N2O3S2 B13956564 n-[(2-Methyl-1,3-benzothiazol-5-yl)sulfonyl]acetamide CAS No. 21431-24-3

n-[(2-Methyl-1,3-benzothiazol-5-yl)sulfonyl]acetamide

Cat. No.: B13956564
CAS No.: 21431-24-3
M. Wt: 270.3 g/mol
InChI Key: RAPPRYUIQZDLTP-UHFFFAOYSA-N
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Description

n-[(2-Methyl-1,3-benzothiazol-5-yl)sulfonyl]acetamide is a compound belonging to the benzothiazole family, which is known for its significant biological and pharmaceutical activities Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of n-[(2-Methyl-1,3-benzothiazol-5-yl)sulfonyl]acetamide typically involves the condensation of 2-aminobenzenethiol with aldehydes or ketones, followed by cyclization. One common method includes the reaction of 2-aminobenzenethiol with 2-methylbenzaldehyde in the presence of a suitable catalyst to form the benzothiazole ring. The resulting intermediate is then sulfonylated using sulfonyl chloride, followed by acetylation to yield the final product .

Industrial Production Methods

Industrial production of benzothiazole derivatives, including this compound, often employs green chemistry principles to minimize environmental impact. Methods such as microwave irradiation and one-pot multicomponent reactions are utilized to enhance efficiency and yield .

Chemical Reactions Analysis

Types of Reactions

n-[(2-Methyl-1,3-benzothiazol-5-yl)sulfonyl]acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a thiol group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol derivatives.

    Substitution: Various substituted benzothiazole derivatives.

Scientific Research Applications

n-[(2-Methyl-1,3-benzothiazol-5-yl)sulfonyl]acetamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of n-[(2-Methyl-1,3-benzothiazol-5-yl)sulfonyl]acetamide involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biochemical pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the sulfonyl and acetamide groups enhances its solubility and reactivity, making it a valuable compound in various applications .

Properties

CAS No.

21431-24-3

Molecular Formula

C10H10N2O3S2

Molecular Weight

270.3 g/mol

IUPAC Name

N-[(2-methyl-1,3-benzothiazol-5-yl)sulfonyl]acetamide

InChI

InChI=1S/C10H10N2O3S2/c1-6(13)12-17(14,15)8-3-4-10-9(5-8)11-7(2)16-10/h3-5H,1-2H3,(H,12,13)

InChI Key

RAPPRYUIQZDLTP-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(S1)C=CC(=C2)S(=O)(=O)NC(=O)C

Origin of Product

United States

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